molecular formula C14H20ClNO2 B3078467 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1051369-21-1

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B3078467
CAS No.: 1051369-21-1
M. Wt: 269.77 g/mol
InChI Key: XKAKVBAGKSYUHS-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a phenylethyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom, using reagents like alkyl halides.

    Cyclization: Intramolecular cyclization reactions can be catalyzed by transition metals like rhodium.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the uptake of γ-aminobutyric acid (GABA), a neurotransmitter, by binding to GABA transporters . This inhibition can modulate neuronal activity and has implications for the treatment of neurological disorders.

Comparison with Similar Compounds

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride can be compared to other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration and its ability to inhibit GABA uptake, which distinguishes it from other similar compounds.

Biological Activity

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a phenylethyl group and a carboxylic acid moiety. Its molecular formula is C13H17ClN2O2, and it exhibits characteristics typical of piperidine derivatives, which are known for their pharmacological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors.
  • Introduction of the Phenylethyl Group : This is achieved through alkylation reactions.
  • Carboxylic Acid Functionalization : The final step includes the introduction of the carboxylic acid functionality, often via oxidation or hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Research indicates that this compound may act as a GABA uptake inhibitor, enhancing inhibitory neurotransmission in the central nervous system.

Case Studies and Research Findings

  • GABA Uptake Inhibition :
    • A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant inhibition of GABA uptake in cultured cell lines expressing GAT1 (gamma-aminobutyric acid transporter 1) . This suggests potential applications in treating disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders.
  • Anticancer Activity :
    • Recent investigations have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to 1-(2-Phenylethyl)piperidine-3-carboxylic acid were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics .
  • Neuroprotective Effects :
    • Research has also pointed to neuroprotective effects against neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in Alzheimer's disease management by increasing acetylcholine levels in the brain .

Data Table: Biological Activities and Potency

Biological ActivityAssay TypePotency (IC50)Reference
GABA Uptake InhibitionCultured Cell Lines496-fold vs. reference
CytotoxicityCancer Cell LinesVaries (sub-micromolar)
AChE InhibitionEnzymatic AssayLow μM

Properties

IUPAC Name

1-(2-phenylethyl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAKVBAGKSYUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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